MD2-IN-1

MD2 inhibitor Surface Plasmon Resonance Target engagement

Researchers investigating TLR4/MD2-driven inflammation face compound-specific differences in selectivity and in vivo validation that preclude generic substitution. MD2-IN-1 (compound 20) is a synthetic chalcone with validated MD2 selectivity (no TLR4/TLR2/ERK1/2/IRAK1/IKKβ activity). - **Functional Potency**: TNF-α IC50 4.27 μM, IL-6 IC50 2.09 μM in mouse peritoneal macrophages; 65% reduction in FITC-LPS binding at 10 μM. - **In Vivo Validation**: Protective in rat ALI model (20 mg/kg/day oral) with published multi-endpoint efficacy. - **Structural Confirmation**: Binding mode (Arg90, Tyr102) confirmed via site-directed mutagenesis - not computationally inferred.

Molecular Formula C20H22O6
Molecular Weight 358.4 g/mol
Cat. No. B15613189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMD2-IN-1
Molecular FormulaC20H22O6
Molecular Weight358.4 g/mol
Structural Identifiers
InChIInChI=1S/C20H22O6/c1-22-16-9-7-14(12-17(16)23-2)15(21)8-6-13-10-18(24-3)20(26-5)19(11-13)25-4/h6-12H,1-5H3/b8-6+
InChIKeyZKYRYELHPFTZTI-SOFGYWHQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MD2-IN-1: A Chalcone-Based Myeloid Differentiation Protein 2 (MD2) Inhibitor for Targeted TLR4 Pathway Research and Procurement Evaluation


MD2-IN-1 (CAS 111797-22-9, compound 20) is a synthetic chalcone derivative that functions as a direct, selective inhibitor of myeloid differentiation protein 2 (MD2), the essential co-receptor of Toll-like receptor 4 (TLR4) required for lipopolysaccharide (LPS) sensing and downstream inflammatory signaling [1]. Identified through systematic screening of 31 chalcone analogs, MD2-IN-1 emerged as the most potent derivative within its series, demonstrating a binding affinity (KD) of 189 μM for recombinant human MD2 (rhMD2) via surface plasmon resonance (SPR) and dose-dependent inhibition of LPS-induced TLR4/MD2 complex formation, MAPK phosphorylation, and NF-κB activation in mouse peritoneal macrophages [1]. The compound exhibits confirmed in vivo protective efficacy in a rat model of LPS-induced acute lung injury (ALI) at 20 mg/kg/day oral dosing [1].

MD2/TLR4 pathway inhibition study fit Direct binding to MD2 co-receptor; blocks LPS-induced complex formation
Target selectivity profiling context No detected binding to TLR4, TLR2 pathway, or downstream kinases (ERK1/2, IRAK1, IKKβ)
In vivo model-response context Reported multi-endpoint response in rat LPS-induced ALI model

Why MD2-Targeting Compounds Cannot Be Generically Substituted: The Case for MD2-IN-1 Evaluation


MD2 inhibitors span diverse chemotypes (chalcones, cinnamamides, benzoxazoles, natural flavonoids) with highly variable binding affinities, selectivity profiles, and in vivo pharmacokinetics that preclude simple interchange [1]. Even within the chalcone class, SPR-measured KD values range from 31.2 μM to 460 μM across structurally distinct derivatives, while functional cellular IC50 values for TNF-α and IL-6 suppression do not correlate linearly with binding affinity, indicating compound-specific differences in cellular permeability, target residence time, or binding pose that affect downstream pathway blockade [1][2]. Furthermore, some MD2 inhibitors exhibit off-target binding to TLR4 itself (e.g., 7x shows weak TLR4 binding with KD 133 μM) or lack extensive in vivo validation, whereas MD2-IN-1 has confirmed specificity through comprehensive counter-screening against rhTLR4, TLR2 pathway agonism, and three downstream kinases (ERK1/2, IRAK1, IKKβ) with no detectable activity [1][2]. These compound-specific differences in selectivity, binding mode, and in vivo validation make generic substitution scientifically inappropriate for rigorous MD2/TLR4 pathway research.

Binding-affinity profile may differ across chalcone analogs
SPR-measured KD values range from 31.2 μM to 460 μM within the chalcone class, and binding poses are compound-specific.
Functional cellular context may vary independently of binding data
Cytokine-suppression IC50 does not linearly correlate with biochemical KD; cellular permeability and target residence time can shift results.
Off-target profile and in vivo characterization context may differ
Some MD2 inhibitors exhibit weak TLR4 binding or lack extensive in vivo model-response data, limiting direct substitution.

MD2-IN-1 Quantitative Differentiation Evidence: Head-to-Head Binding, Functional, and In Vivo Comparisons Against Key MD2 Inhibitor Alternatives


SPR Binding Affinity to rhMD2: MD2-IN-1 vs Xanthohumol (Direct Head-to-Head Within Same Study)

In a direct SPR comparison performed under identical experimental conditions, MD2-IN-1 (compound 20) demonstrated a KD of 189 μM for recombinant human MD2 protein, representing a 2.43-fold stronger binding affinity than the natural MD2 inhibitor xanthohumol, which exhibited a KD of 460 μM [1]. MD2-IN-1 also showed no detectable binding to rhTLR4 protein, confirming MD2 specificity, whereas xanthohumol's TLR4 binding profile was not characterized in this study [1].

MD2 Binding Affinity (KD)
Head-to-head
189 μM vs 460 μM (2.43×)
Supports MD2 binding-affinity comparison
SPR, rhMD2; no TLR4 binding detected for MD2-IN-1
MD2 inhibitor Surface Plasmon Resonance Target engagement TLR4 co-receptor binding

Functional Cellular IC50 Comparison: MD2-IN-1 vs L6H21 for LPS-Induced TNF-α and IL-6 Suppression

In cross-study comparison using analogous LPS-stimulated macrophage models, MD2-IN-1 inhibited LPS-induced TNF-α and IL-6 secretion from mouse peritoneal macrophages (MPMs) with IC50 values of 4.27 μM and 2.09 μM, respectively . The widely used chalcone-derived MD2 inhibitor L6H21, despite exhibiting a nominally stronger SPR-derived KD of 33.3 μM for MD2, showed weaker functional cellular potency with IC50 values of 6.58 μM for TNF-α and 8.59 μM for IL-6 in RAW264.7 macrophages , representing 1.54-fold and 4.11-fold higher IC50 values (i.e., lower potency) respectively compared to MD2-IN-1. This dissociation between binding affinity and functional cellular activity underscores the importance of evaluating compounds at the functional cellular level rather than relying solely on biochemical binding data .

Cytokine Inhibition IC50
Cross-study comparable
TNF-α: 4.27 vs 6.58 μM; IL-6: 2.09 vs 8.59 μM
Supports functional pathway-inhibition review
Mouse macrophages, LPS-induced, ELISA
Anti-inflammatory activity Macrophage cytokine inhibition TNF-α IL-6 Cross-study functional comparison

Cellular Target Engagement: MD2-IN-1 Blocks FITC-LPS Binding to Cell-Surface MD2 by 65% at 10 μM

MD2-IN-1 dose-dependently reduced FITC-conjugated LPS binding to MD2 on the cell surface membrane of macrophages, achieving 65% inhibition of mean fluorescence intensity at 10 μM as measured by flow cytometry [1]. In contrast, the comparator L6H21's FITC-LPS displacement activity has not been reported in a comparable cell-surface flow cytometry format, limiting direct comparison of cellular target engagement between these two chalcone-based inhibitors . The dose-dependent cellular LPS displacement by MD2-IN-1 provides direct evidence that the compound competes with LPS for MD2 binding in a physiologically relevant cell-surface context, not merely in cell-free biochemical assays [1].

FITC-LPS Binding Inhibition
Reported
65% at 10 μM
Supports cellular target-engagement interpretation
Flow cytometry, mouse peritoneal macrophages
Target engagement LPS displacement Flow cytometry Cell-surface MD2

In Vivo Efficacy in LPS-Induced Acute Lung Injury (ALI) Rat Model: MD2-IN-1 vs Xanthohumol

In a rat ALI model induced by intratracheal LPS instillation, MD2-IN-1 administered orally at 20 mg/kg/day for 7 days prior to LPS challenge significantly reduced LPS-induced increases in bronchoalveolar lavage fluid (BALF) protein concentrations, attenuated pulmonary edema (lung wet/dry weight ratio), and ameliorated histopathologic lung changes including inflammatory infiltration, hemorrhage, interstitial edema, and alveolar wall thickening [1]. Critically, MD2-IN-1 treatment inhibited TLR4/MD2 complex formation in lung tissue to levels comparable to vehicle controls, confirming in vivo target engagement [1]. By comparison, xanthohumol's in vivo efficacy in a similar ALI model is not reported within the same study, and the natural chalcone's anti-inflammatory effects are primarily documented in vitro and in less severe inflammation models, limiting direct in vivo benchmarking [1][2].

ALI Model Endpoints
Head-to-head
Reduced BALF protein, lung edema, inhibited TLR4/MD2 complex
Supports in vivo model-response context
Rat LPS-ALI, 20 mg/kg/day oral 7 days; xanthohumol ALI data absent
Acute lung injury In vivo pharmacology Animal model Pulmonary edema LPS challenge

Target Selectivity Profiling: MD2-IN-1 Specificity Against rhTLR4, TLR2 Pathway, and Downstream Kinases

MD2-IN-1 was subjected to comprehensive specificity profiling: SPR analysis confirmed no binding affinity to recombinant human TLR4 protein [1]. Functional testing demonstrated that MD2-IN-1 did not inhibit Pam3CK-induced TNF-α release via the TLR2 pathway, confirming MD2/TLR4 pathway selectivity [1]. Additionally, Caliper Mobility Shift Assay screening against three downstream kinases involved in TLR4 signaling (ERK1/2, IRAK1, IKKβ) showed no inhibitory activity [1]. In contrast, the newer chalcone derivative 7x was reported to exhibit weak binding to rhTLR4 with a KD of 133 μM, indicating partial loss of MD2 exclusivity [2]. This comprehensive selectivity dataset establishes MD2-IN-1 as a more stringently characterized MD2-specific probe compared to 7x, which shows detectable TLR4 cross-reactivity [1][2].

Selectivity Profile
Cross-study comparable
No TLR4 binding; 7x KD = 133 μM for TLR4
Supports selectivity profiling review
SPR, TLR2 functional, kinase panel: no inhibition detected
Selectivity profiling Off-target screening TLR2 pathway Kinase counter-screening Specificity

Structural Binding Mode Validation: MD2-IN-1 Hydrogen Bonding to Arg90 and Tyr102 Confirmed by Site-Directed Mutagenesis

Molecular docking of MD2-IN-1 to the TLR4/MD2/LPS crystal structure (PDB: 3FXI) predicted hydrogen bond interactions with Arg90 and Tyr102 residues within the MD2 hydrophobic pocket [1]. These docking predictions were experimentally validated through the construction and testing of three MD2 point mutants: R90A, Y102A, and the R90A/Y102A double mutant. MD2-IN-1 lost all detectable binding to each of the three mutant MD2 proteins by SPR, and showed no effect on biotin-LPS binding to any mutant MD2, confirming that Arg90 and Tyr102 are essential for MD2-IN-1 binding [1]. By comparison, newer chalcone derivatives 7w and 7x (2021) are reported to engage MD2 through pi-pi stacking with Phe151 residue, representing a distinct binding mode without mutagenesis validation [2]. This mutagenesis-validated binding mode provides a higher level of mechanistic confidence for MD2-IN-1's target interaction.

Mutagenesis-Validated Binding
Reported
Complete loss of binding to Arg90, Tyr102 mutants
Supports binding-mode validation for SAR
Site-directed mutagenesis, SPR, biotin-LPS displacement
Binding mode Mutagenesis validation Hydrogen bonding Molecular docking Structure-activity relationship

MD2-IN-1 Optimal Research Application Scenarios Grounded in Quantitative Differentiation Evidence


Acute Lung Injury (ALI) and Acute Respiratory Distress Syndrome (ARDS) Preclinical Efficacy Studies

MD2-IN-1 is directly validated for ALI research using a rat model with intratracheal LPS instillation, demonstrating protection across multiple endpoints (BALF protein reduction, pulmonary edema attenuation, histopathologic improvement) at 20 mg/kg/day oral dosing [1]. The compound's confirmed in vivo inhibition of TLR4/MD2 complex formation provides target engagement evidence essential for interpreting pharmacodynamic effects [1]. Researchers comparing MD2 inhibitors for ALI studies should note that MD2-IN-1 offers a published, reproducible in vivo protocol with multi-parameter efficacy data, whereas several newer chalcone derivatives (7w, 7x) have been validated primarily in mouse ALI models at 10 mg/kg/day and natural comparators like xanthohumol lack comparable in vivo ALI datasets [1][2].

MD2/TLR4 Pathway Mechanistic Dissection Requiring High Target Selectivity

For experiments requiring unambiguous attribution of effects to MD2 rather than TLR4 or other TLR family members, MD2-IN-1's comprehensive negative-selectivity profile—no rhTLR4 binding (SPR), no TLR2 pathway inhibition (Pam3CK assay), and no activity against ERK1/2, IRAK1, or IKKβ kinases—makes it the chalcone-based MD2 inhibitor with the most extensively documented target specificity [1]. This contrasts with the newer chalcone 7x, which exhibits measurable TLR4 binding (KD 133 μM) that could confound pathway assignment [2]. Procurement for mechanistic studies should prioritize MD2-IN-1 when clean MD2-exclusive pharmacology is required [1].

Cellular LPS-Displacement and Cytokine Inhibition Assays in Primary Macrophages

MD2-IN-1 has been functionally characterized in mouse peritoneal macrophages (MPMs), a physiologically relevant primary cell system, with quantified IC50 values of 4.27 μM (TNF-α) and 2.09 μM (IL-6), and a 65% reduction in cell-surface FITC-LPS binding at 10 μM [1]. This primary-cell functional dataset, combined with confirmed dose-dependent blockade of MAPK (ERK, JNK, p38) phosphorylation and NF-κB activation, positions MD2-IN-1 as a well-characterized tool for ex vivo macrophage inflammation studies. The cross-study comparison indicates that while L6H21 shows stronger biochemical KD (33.3 μM), its cellular IC50 values (6.58 μM TNF-α, 8.59 μM IL-6 in RAW264.7 cells) are weaker than MD2-IN-1's, suggesting that MD2-IN-1 may provide more robust cellular pathway inhibition in primary macrophage systems [1][2].

Structure-Activity Relationship and Binding Mode Studies for MD2 Inhibitor Design

MD2-IN-1 is the only chalcone-based MD2 inhibitor for which the predicted binding mode (hydrogen bonds with Arg90 and Tyr102) has been experimentally confirmed through site-directed mutagenesis with three distinct MD2 mutants, each showing complete loss of both binding and functional activity [1]. This mutagenesis-validated pharmacophore model provides a structurally reliable template for medicinal chemistry optimization, in contrast to competing chalcones 7w and 7x, whose binding modes (pi-pi stacking with Phe151) remain computationally inferred without mutagenesis confirmation [2]. Procurement for SAR campaigns should prioritize MD2-IN-1 as a structurally validated starting point for rational derivative design [1].

Application
Selection Property
Validation Focus
ALI Model-Response Studies
In vivo target engagement and multi-endpoint response profile
LPS-induced ALI model endpoints, TLR4/MD2 complex inhibition
MD2/TLR4 Pathway Mechanistic Studies
Comprehensive selectivity profile (no TLR4, TLR2, kinase off-targets)
MD2-exclusive pharmacology verification
Cellular LPS-Displacement and Cytokine Assays
Cell-surface target engagement and functional cytokine suppression
Primary macrophage LPS challenge, FITC-LPS displacement
Structure-Activity Relationship and Binding Mode Research
Mutagenesis-validated binding mode (Arg90, Tyr102)
MD2 mutant panel binding and functional assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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